(R)-2-Thienylglycine

説明

Chiral Amino Acid Derivatives in Modern Chemistry and Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. longdom.orgmdpi.com Molecules that exhibit chirality are called enantiomers, and they often display markedly different biological activities. longdom.org This is because biological systems, such as enzymes and receptors, are themselves composed of chiral molecules (e.g., amino acids, sugars) and thus can interact differently with each enantiomer of a chiral drug. mdpi.com One enantiomer, the "eutomer," may produce the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful effects. mdpi.com This principle of enantioselectivity underscores the critical importance of stereochemistry in drug design to maximize efficacy and minimize potential adverse reactions. longdom.org Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. mdpi.comresearchgate.net

(R)-2-Thienylglycine stands out as a crucial chiral building block in asymmetric synthesis. chemimpex.comchemimpex.com As a non-natural, enantiopure amino acid derivative, it provides a pre-defined stereocenter that chemists can incorporate into larger, more complex molecules. Its utility is prominent in the pharmaceutical industry, where it serves as a key starting material for the synthesis of various bioactive compounds. chemimpex.comchemimpex.com The incorporation of this specific chiral fragment is essential for creating the precise three-dimensional structure required for a drug's interaction with its biological target. researchgate.net Its role as a chiral auxiliary helps guide the stereochemical outcome of chemical reactions, ensuring the selective formation of the desired enantiomer. chemimpex.com

Significance of Chirality in Bioactive Compounds

Structural Features and Stereochemical Aspects of this compound

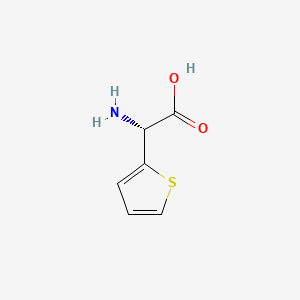

This compound, with the chemical formula C₆H₇NO₂S, is an amino acid where the alpha-carbon is attached to a hydrogen atom, an amino group, a carboxyl group, and a thiophene-2-yl group. nih.gov This substitution pattern makes the alpha-carbon a chiral center. In accordance with the Cahn-Ingold-Prelog priority rules, the "R" designation specifies the absolute configuration at this stereocenter. libretexts.orgimperial.ac.uk

The thiophene (B33073) ring, an aromatic heterocycle containing a sulfur atom, is a key structural feature of this compound. This thienyl group significantly influences the molecule's chemical properties. chemimpex.comscbt.com Thiophene is an electron-rich aromatic system that can participate in various chemical transformations. researchgate.net Its presence can affect the reactivity of the adjacent amino and carboxyl groups and play a role in the stabilization of reaction intermediates. mdpi.com In the context of photoaffinity labeling, for instance, a 2-thienyl substituent has been shown to reduce nonspecific labeling compared to more hydrophobic groups like benzophenone, potentially due to its lower hydrophobicity. acs.org The electronic effects of the thienyl group can influence reaction kinetics and selectivity, making it a valuable component in designing molecules with specific reactivity profiles. chemimpex.comscbt.com

Enantiomeric purity, also referred to as optical purity, is a measure of the predominance of one enantiomer in a sample. wisdomlib.org In pharmaceutical research and development, achieving high enantiomeric purity is critical. mdpi.comwisdomlib.org The use of a single, active enantiomer can lead to a better therapeutic profile, simpler pharmacokinetics, and a reduced risk of side effects that might be associated with the inactive enantiomer. mdpi.com For a chiral building block like this compound, its enantiomeric purity is a crucial quality attribute. Any contamination with its (S)-enantiomer could lead to the formation of undesired stereoisomers in the final product, potentially complicating purification processes and compromising the final product's efficacy and safety. nih.gov Regulatory agencies strongly favor the development of single-enantiomer drugs, making the use of highly enantiopure starting materials like this compound essential for compliance and successful drug development. americanpharmaceuticalreview.com

The Role of the Thienyl Group in Reactivity and Selectivity

Overview of Research Applications for this compound

The primary research application of this compound is as a pivotal intermediate in the synthesis of pharmaceuticals. chemimpex.comchemimpex.com It is a well-established precursor for several widely used drugs. Its structural and chiral integrity are transferred to the final active pharmaceutical ingredient (API), defining the stereochemistry necessary for its biological function. Beyond its role in synthesizing specific drug molecules, derivatives of this compound are also employed in broader biochemical research, including studies on protein interactions, enzyme activity, and the development of novel therapeutic agents. chemimpex.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-thiophen-2-ylacetic acid nih.gov |

| Molecular Formula | C₆H₇NO₂S nih.gov |

| Molecular Weight | 157.19 g/mol nih.gov |

| CAS Number | 65058-23-3 nih.gov |

Key Areas of Investigation

Research involving this compound is primarily concentrated in the pharmaceutical, biochemical, and material science sectors. Its unique structure is exploited to achieve specific therapeutic effects, probe biological systems, and create novel materials. chemimpex.comchemimpex.com

Pharmaceutical Research

In the pharmaceutical industry, this compound is a well-established building block for the synthesis of semi-synthetic β-lactam antibiotics, particularly cephalosporins and penicillins. tandfonline.com Its incorporation into the side chain of these antibiotics is crucial for their antibacterial spectrum and efficacy. Beyond antibiotics, its derivatives are investigated for a range of therapeutic applications.

Drug Development: Researchers utilize this compound and its protected forms, such as Boc-(R)-2-thienylglycine, as starting materials for creating new drug candidates. chemimpex.com These efforts are prominent in areas like neurology, where the compound is studied for its potential to modulate neurotransmitter activity, and oncology. chemimpex.comchemimpex.com For instance, derivatives of related structures like 4-hydroxyphenylglycine have been designed and evaluated for agonist activity at orphan receptors like GPR88, which is a target for basal ganglia-associated disorders. nih.gov

Peptide Synthesis: The Boc-protected form, Boc-(R)-2-thienylglycine, serves as a valuable component in peptide synthesis. chemimpex.com The inclusion of this unnatural amino acid can enhance the stability and biological activity of the resulting peptides, making them promising candidates for novel therapeutics. chemimpex.com

Intermediate for Active Ingredients: The compound and its close chemical relatives are useful as intermediates for a variety of active pharmaceutical ingredients. For example, related phenylglycine derivatives are intermediates in the synthesis of drugs like the antiplatelet agent Clopidogrel. google.com

Pharmaceutical Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Example Compound Class | Reference |

|---|---|---|---|

| Antibiotics | Side chain precursor | Cephalosporins, Penicillins | tandfonline.com |

| Neurology | Neurotransmitter modulator research | Novel CNS-active agents | chemimpex.com |

| Peptide Therapeutics | Building block for bioactive peptides | Custom synthetic peptides | chemimpex.com |

| Drug Discovery | Scaffold for receptor-targeting drugs | GPR88 agonists | nih.gov |

Biochemical Research

In biochemistry, this compound and its analogs are employed as tools to investigate and understand complex biological processes. chemimpex.comscbt.com

Enzyme and Receptor Studies: The compound is used to explore the interactions between amino acids and biological receptors, providing insights into their binding mechanisms and functions. chemimpex.com Its structural similarity to other amino acids allows it to act as a competitive inhibitor or a probe in enzyme activity studies, helping to elucidate metabolic pathways. scbt.comchemimpex.com

Transporter System Investigation: Research has utilized thienylglycine derivatives to study amino acid transporters. For example, analogs have been synthesized to test for inhibitory activity on the cysteine-glutamate transporter (system xc⁻) and the vesicular glutamate (B1630785) transporter (VGLUT). nih.gov In one study, 2-thiopheneglycine-5-sulfonic acid was identified as a selective inhibitor of system xc⁻, demonstrating the utility of this scaffold in developing tools for neurochemical research. nih.gov

Microbial Biotransformation: The synthesis of this compound itself has been a subject of biochemical research, particularly through enzymatic processes. Studies have detailed the use of microbial hydantoinase enzymes to catalyze the stereoselective hydrolysis of DL-5-(2-thienyl)hydantoin, yielding the optically pure D-form (the historical nomenclature corresponding to the R-enantiomer in this context) of N-carbamyl-2-thienylglycine, a direct precursor to this compound. tandfonline.com This enzymatic approach is a key area of investigation for producing chiral amino acids efficiently.

Material Science

The application of this compound in material science is an emerging area of investigation. chemimpex.comchemimpex.com Its unique chemical properties are being explored for the creation of advanced functional materials.

Functional Polymers: The compound can be incorporated into polymer chains to create functionalized polymers. chemimpex.com The thiophene ring offers possibilities for creating materials with specific electronic or thermal properties. chemimpex.com

Advanced Material Development: Its derivatives, such as Boc-(R)-2-thienylglycine, are used in the development of novel materials like sensors and specialized drug delivery systems, where the compound's structure can enhance performance and specificity. chemimpex.com The ability to modify the molecule allows for the fine-tuning of material properties, making it an attractive component for researchers aiming to innovate in this sector. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315311 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-23-3, 43189-45-3 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Thienylglycine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically pure compounds from prochiral precursors, aiming for a theoretical yield of 100%. polimi.it These methods utilize chiral catalysts, auxiliaries, or templates to control the stereochemical outcome of the reaction.

Enantioselective Catalysis in (R)-2-Thienylglycine Production

Enantioselective catalysis employs a chiral catalyst to create a chiral product from an achiral or racemic substrate. polimi.it This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer.

A notable organocatalytic method for accessing α-arylglycine esters, including thienyl derivatives, involves a one-pot, three-step sequence. nih.gov This process begins with a Knoevenagel condensation of an aldehyde (like 2-thiophenecarboxaldehyde) with phenylsulfonyl acetonitrile (B52724). This is followed by an asymmetric epoxidation using a hydroperoxide and a Cinchona alkaloid-based catalyst. The final step is a domino ring-opening esterification with an alcohol in the presence of an aniline, yielding the α-amino acid ester. nih.gov The choice of the Cinchona alkaloid catalyst dictates whether the (R)- or (S)-enantiomer is produced, with cooperative hydrogen bonding between the catalyst and substrate being key to the stereocontrol. nih.gov

| Catalytic System Overview | |

| Reaction Type | Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Esterification nih.gov |

| Key Reagents | Aldehyde, Phenylsulfonyl acetonitrile, Cumyl hydroperoxide, Alcohol, Aniline nih.gov |

| Catalyst Type | Cinchona alkaloid-based organocatalyst nih.gov |

| Stereocontrol | Governed by cooperative H-bonding interactions with the catalyst nih.gov |

| Products | (R)- or (S)-α-Arylglycine esters nih.gov |

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliary-based synthesis involves the temporary incorporation of a chiral molecule into the substrate. polimi.it This auxiliary directs the stereoselectivity of a subsequent reaction before being cleaved, and can often be recovered for reuse.

The asymmetric Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes, amines, and a cyanide source. wiley-vch.demsu.edu To achieve stereocontrol, a chiral amine can be used as an auxiliary. For instance, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in diastereoselective Strecker reactions. rug.nl The reaction of an aldehyde, the chiral auxiliary, and cyanide is often accompanied by an in situ crystallization-induced asymmetric transformation. rug.nlnih.gov In this process, one diastereomer of the resulting α-aminonitrile selectively precipitates from the solution. The dissolved diastereomer remains in equilibrium with the starting imine, allowing it to epimerize and eventually crystallize as the less soluble diastereomer, driving the reaction to a high yield and diastereomeric ratio (>99:1). rug.nlnih.gov The auxiliary is subsequently removed to yield the enantiomerically pure target amino acid. nih.gov

Carbohydrate Templates in Stereoselective Amino Acid Synthesis

Carbohydrates, being abundant and naturally chiral molecules, serve as excellent chiral templates for asymmetric synthesis. wiley-vch.dekirj.ee They have been effectively used to control stereochemistry in multicomponent reactions like the Strecker and Ugi syntheses.

In the asymmetric Strecker synthesis, a pivaloyl-protected D-galactosylamine can act as a chiral amine component. wiley-vch.de It first condenses with an aldehyde (e.g., 2-thiophenecarboxaldehyde) to form a chiral imine. The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), proceeds with high diastereoselectivity. The bulky pivaloyl groups on the carbohydrate template effectively shield one face of the imine, directing the nucleophilic attack of the cyanide to the opposite face. wiley-vch.de After the reaction, the carbohydrate template is removed by acid hydrolysis to release the enantiomerically pure α-amino acid. wiley-vch.de

Similarly, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be rendered highly stereoselective by using a carbohydrate-based amine. kirj.eeresearchgate.net For example, O-pivaloyl-protected β-D-galactopyranosylamine reacts with the other components, often in the presence of a Lewis acid catalyst like zinc chloride, to give N-galactosyl-amino acid amide derivatives with high diastereoselectivity. researchgate.net Subsequent cleavage of the carbohydrate template yields the desired α-amino acid derivative. kirj.ee

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis. Enzymes, with their inherent high selectivity (chemo-, regio-, and stereoselectivity), are used to resolve racemic mixtures or to selectively transform precursors under mild conditions.

Enzyme-Mediated Dynamic Kinetic Resolution of Thienylglycine Precursors

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% yield limitation of standard kinetic resolutions. In a DKR process, an enzyme selectively transforms one enantiomer of a racemic substrate while the unreacted, slower-reacting enantiomer is continuously racemized in situ. polimi.it This allows for the complete conversion of the racemate into a single enantiomeric product, with a theoretical yield of 100%.

A DKR process has been developed for thienylglycine derivatives. polimi.it This method involves the enzyme-mediated selective hydrolysis of a racemic N-Boc-2-thienylglycine thioester. The enzyme Subtilisin Carlsberg selectively hydrolyzes one enantiomer of the thioester. Simultaneously, an organic base, such as trioctylamine, is used to facilitate the racemization of the unreacted thioester enantiomer. polimi.it This combination of selective enzymatic hydrolysis and in situ racemization enables the synthesis of N-Boc-(R)-2-thienylglycine in high yield and with high enantiomeric excess. polimi.it

Specific Enzymes and Their Role (e.g., Hydantoinase, Nitrilase)

Specific classes of enzymes are widely used in industrial processes for the production of enantiopure amino acids. Hydantoinases and nitrilases are particularly prominent in this field.

Hydantoinase

The "hydantoinase process" is a well-established industrial method for producing optically pure D-amino acids. It involves the stereoselective enzymatic hydrolysis of a racemic 5-monosubstituted hydantoin (B18101). For the synthesis of D-2-thienylglycine (the R-enantiomer), the precursor DL-5-(2-thienyl)hydantoin is prepared from 2-thiophenecarboxaldehyde. wiley-vch.de This racemic hydantoin is then subjected to asymmetric hydrolysis by a microbial D-hydantoinase. For example, whole cells of Pseudomonas striata have been used to selectively hydrolyze the D-enantiomer of the hydantoin ring, yielding N-carbamyl-D-2-thienylglycine. wiley-vch.de The unreacted L-hydantoin can be chemically or enzymatically racemized and recycled. The resulting N-carbamyl-D-amino acid is then chemically hydrolyzed (e.g., with nitrous acid) to afford the final D-2-thienylglycine with complete retention of its configuration. wiley-vch.de

| Hydantoinase Process for D-2-Thienylglycine | |

| Precursor | DL-5-(2-thienyl)hydantoin wiley-vch.de |

| Enzyme Source | Pseudomonas striata cells wiley-vch.de |

| Reaction | Asymmetric hydrolysis wiley-vch.de |

| Intermediate | N-carbamyl-D-2-thienylglycine wiley-vch.de |

| Final Step | Chemical hydrolysis to D-2-Thienylglycine wiley-vch.de |

| Optical Purity | Complete retention of D-configuration wiley-vch.de |

Nitrilase

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849). illinois.edu They can exhibit high enantioselectivity, making them valuable biocatalysts for producing chiral acids, including amino acids, from racemic α-aminonitriles. illinois.eduresearchgate.net This capability allows for the direct coupling of a chemical Strecker synthesis with an enzymatic resolution in a one-pot DKR process. rsc.org

In this chemoenzymatic approach, a Strecker reaction between an aldehyde (2-thiophenecarboxaldehyde), ammonia, and cyanide produces a racemic α-aminonitrile. rsc.org Without isolation, a whole-cell biocatalyst containing an (R)-selective nitrilase is added. The enzyme selectively hydrolyzes the (R)-aminonitrile to this compound. Under the typically alkaline reaction conditions required for the Strecker synthesis, the unreacted (S)-aminonitrile can racemize in situ, making it available for enzymatic conversion. rsc.org This dynamic kinetic resolution allows for the synthesis of this compound in high yield and high enantiomeric excess directly from the aldehyde. rsc.org

Integration with Chemical Synthesis Steps (e.g., Strecker Synthesis)

Chemo-enzymatic strategies effectively combine the efficiency of traditional chemical synthesis for creating a racemic precursor with the high selectivity of enzymes for resolving the enantiomers. A prominent example is the integration of the Strecker synthesis with enzymatic resolution. polimi.itfrontiersin.org

The Strecker synthesis is a well-established method for producing racemic α-amino acids. polimi.it In the context of 2-thienylglycine, the process begins with thiophene-2-carboxaldehyde. This aldehyde reacts with ammonia and potassium cyanide to form an intermediate α-aminonitrile. polimi.it Subsequent hydrolysis of the nitrile group yields the racemic D,L-2-thienylglycine. polimi.it

At this stage, an enzyme is introduced to selectively act on one of the enantiomers. For instance, a nitrilase can be used in a "one-pot" synthesis where it selectively hydrolyzes the (R)-aminonitrile from the racemic mixture formed during the Strecker reaction, leading to the formation of this compound. frontiersin.org This approach, known as a dynamic kinetic resolution, is highly efficient as the unreacted (S)-aminonitrile can racemize under the reaction conditions, allowing for a theoretical yield of 100% of the desired (R)-enantiomer.

Optimization of Chemo-Enzymatic Processes for High Enantiomeric Excess and Yield

Achieving high enantiomeric excess (e.e.) and yield is paramount in the synthesis of this compound. The optimization of chemo-enzymatic processes involves fine-tuning several parameters to maximize the efficiency and selectivity of the enzymatic step.

Key factors that are typically optimized include:

Enzyme Selection : The choice of enzyme is critical. Hydantoinases, nitrilases, and acylases are commonly used. frontiersin.orgtandfonline.comgoogle.com For example, a D-hydantoinase can selectively hydrolyze the D-enantiomer of DL-5-(2-thienyl)hydantoin. tandfonline.comgoogle.com Penicillin G acylase (PGA) is another effective enzyme, often used for the kinetic resolution of N-acylated thienylglycine derivatives. google.com

pH and Temperature : Enzymes exhibit optimal activity within specific pH and temperature ranges. For the hydrolysis of 5-(2-thienyl)hydantoin (B15053246) using microbial hydantoinase, the optimal temperature has been found to be around 45°C, with the reaction typically maintained at a pH between 8.0 and 9.0 to achieve high yields. tandfonline.comgoogle.com

Substrate and Co-solvents : The concentration of the substrate and the presence of organic co-solvents can significantly impact reaction rates and enzyme stability. google.com In some processes, co-solvents are used to improve the solubility of the substrate, though their concentration is often minimized to maintain enzyme activity. google.com

Dynamic Kinetic Resolution (DKR) : For reactions involving kinetic resolution, implementing DKR is a key optimization strategy. This involves creating conditions where the unwanted enantiomer continuously racemizes back to the racemic mixture, making it available for enzymatic conversion. polimi.it This overcomes the 50% theoretical yield limit of standard kinetic resolution.

Below is a table summarizing typical results from an optimized chemo-enzymatic process.

| Parameter | Value | Reference |

| Enzyme | Penicillin G Acylase (PGA) | google.com |

| Substrate | N-Phenylacetyl-(R,S)-2-thienylglycine | N/A |

| Temperature | 25-37 °C | google.com |

| pH | 7.0-8.0 | google.com |

| Yield of (R)-enantiomer | >45% (approaching 50% for kinetic resolution) | N/A |

| Enantiomeric Excess (e.e.) | >98% | N/A |

Traditional Organic Synthesis Methods

Amidoalkylation is a direct method for constructing the thienylglycine backbone. tandfonline.comtandfonline.com This reaction typically involves the condensation of thiophene (B33073) with an electrophilic N-acyl-α-amino acid equivalent. tandfonline.com A common approach involves the reaction of thiophene with a derivative of glyoxylic acid and an amide, such as ethyl carbamate, in the presence of a strong acid like sulfuric acid. tandfonline.com This "one-pot" version of the amidoalkylation reaction can produce N-protected 2-thienylglycine derivatives in good yields, often between 75-82%. tandfonline.com The resulting product is a racemic mixture that requires a subsequent resolution step to isolate the (R)-enantiomer.

The hydantoinase process is a well-established industrial method for producing optically pure D-amino acids, including this compound. researchgate.net The synthesis starts with the chemical preparation of the racemic hydantoin precursor, DL-5-(2-thienyl)hydantoin, via the Bucherer-Bergs reaction from 2-thiophenecarboxaldehyde, ammonium (B1175870) carbonate, and potassium cyanide. tandfonline.comgoogle.comnih.gov

This racemic hydantoin is then subjected to stereoselective hydrolysis. tandfonline.com This can be achieved using a D-hydantoinase enzyme, which specifically cleaves the hydantoin ring of the D-enantiomer to produce N-carbamoyl-D-2-thienylglycine. tandfonline.comgoogle.com The unreacted L-hydantoin can be racemized in situ, allowing for high conversion to the desired D-form. researchgate.net The resulting N-carbamoyl amino acid is then chemically or enzymatically hydrolyzed to afford the final product, this compound, with complete retention of its configuration. tandfonline.com

Nucleophilic substitution reactions offer another pathway to this compound, often relying on chiral auxiliaries to control the stereochemistry. mdpi.com In a general sense, these reactions involve a nucleophile attacking an electrophilic carbon center, displacing a leaving group. ucsb.eduscribd.com

One strategy involves the asymmetric synthesis of amino acids using a chiral auxiliary, such as a proline-derived ligand complexed with Ni(II). mdpi.com This complex forms a Schiff base with glycine (B1666218). The complex is then alkylated via nucleophilic attack on an appropriate electrophile. For thienylglycine, this would involve a thienyl-containing electrophile or, more commonly, the alkylation of a glycine equivalent with a thiophene-containing group. The steric hindrance provided by the chiral auxiliary directs the attack to one face of the molecule, leading to a high degree of stereoselectivity. mdpi.com Subsequent hydrolysis of the complex removes the auxiliary (which can be recycled) and yields the desired enantiomerically enriched amino acid. mdpi.com The S_N2 mechanism, characterized by a backside attack, often results in an inversion of stereochemistry at the reaction center. cecmohali.org

Hydrolysis of Hydantoin Intermediates

Novel and Emerging Synthetic Strategies

Research into the synthesis of chiral amino acids is ongoing, with new methods emerging that promise greater efficiency, stereoselectivity, and sustainability. archivemarketresearch.com For α-amino acids, recent breakthroughs include iridium-catalyzed methods that can convert simple alkenes and glycine derivatives into β-substituted α-amino acid products with excellent control over stereochemistry. liverpool.ac.uk While not yet specifically detailed for this compound in the provided context, such catalytic C-C cross-coupling strategies represent a frontier in amino acid synthesis. liverpool.ac.uk

Another area of development is the use of novel biocatalysts discovered through screening diverse environmental sources. google.com This has led to the identification of new nitrilases with high enantioselectivity that can provide access to either the (R) or (S) enantiomer of an amino acid precursor from a racemic nitrile. google.com The application of these newly discovered enzymes could lead to more efficient and direct chemo-enzymatic routes to this compound.

Matteson Homologation in Alpha-Azido and Alpha-Amino Acid Synthesis

The Matteson homologation is a powerful and versatile method for the stereoselective synthesis of complex molecules, including α-amino acids. uni-saarland.deresearchgate.net The process involves the iterative chain extension of chiral boronic esters, allowing for precise control over the stereochemistry of newly formed chiral centers. researchgate.netmdpi.com This methodology is particularly well-suited for generating α-azido acids, which are direct precursors to α-amino acids.

The general strategy begins with a chiral boronic ester, which reacts with a carbenoid, such as dichloromethyllithium (LiCHCl₂), to form a boronate complex. uni-saarland.de This complex then undergoes a 1,2-migration of the boron substituent, yielding an α-chloro boronic ester with a high degree of diastereoselectivity. uni-saarland.de The absolute configuration is controlled by the choice of the chiral auxiliary used to form the initial boronic ester. researchgate.net

A key step in the synthesis of α-amino acid precursors is the nucleophilic displacement of the chloride in the α-chloro boronic ester with an azide (B81097) ion. uni-saarland.demdpi.com While this transformation can be challenging, the use of sodium azide with dimethylformamide (DMF) as the solvent has been identified as an optimal method. uni-saarland.de This approach provides the desired α-azido boronic ester in high yield and diastereoselectivity, with reaction times significantly shorter than those observed under older phase-transfer conditions. uni-saarland.de The introduction of the azide nucleophile has proven difficult in the past, with early methods suffering from partial epimerization at the α-stereogenic center due to long reaction times and the similar nucleophilicities of the azide and the chloride leaving group. uni-saarland.demdpi.com

Once the α-azido boronic ester is formed, it can be readily converted to the corresponding α-amino acid. This involves the reduction of the azide group to an amine and subsequent oxidation of the boronic ester to a carboxylic acid. The flexibility of the Matteson homologation allows for the introduction of a wide variety of functional groups, making it a valuable tool for creating libraries of unusual amino acids for research and development. uni-saarland.de

| Step | Reactants | Key Transformation | Product | Significance |

|---|---|---|---|---|

| 1 | Chiral Boronic Ester, Dichloromethane, n-BuLi | Generation of α-chloro boronic ester intermediate | α-Chloro Boronic Ester | Creates a new stereocenter with high diastereoselectivity. uni-saarland.de |

| 2 | α-Chloro Boronic Ester, Sodium Azide, DMF | Nucleophilic substitution of chloride with azide | α-Azido Boronic Ester | Efficiently introduces the nitrogen functionality, a precursor to the amine group. uni-saarland.de |

| 3 | α-Azido Boronic Ester | Reduction of azide and oxidation of boronic ester | α-Amino Acid | Final step to yield the target amino acid. uni-saarland.de |

Developments in Large-Scale Production of Chiral Amino Acids

The industrial production of enantiomerically pure amino acids such as this compound is crucial for the pharmaceutical industry, where they are used as intermediates for semi-synthetic antibiotics like penicillins and cephalosporins. chimia.chgoogle.com Several methods have been developed to meet the demand for these chiral building blocks on a large scale. sciencenet.cn

One of the most prominent industrial methods involves the use of enzymes, particularly in resolution processes. The hydantoinase process is a well-established technique for producing D-amino acids. google.comsciencenet.cn This method starts with a racemic 5-substituted hydantoin, such as DL-5-(2-thienyl)hydantoin, which can be synthesized from 2-thiophene aldehyde, sodium cyanide, and ammonium bicarbonate. google.com A microorganism containing a D-specific hydantoinase enzyme selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-thienylglycine. google.com This intermediate is then isolated and chemically converted to the final D-thienylglycine. google.com

To improve efficiency and yield, dynamic kinetic resolution (DKR) processes have been developed. nih.gov In a DKR, the enzymatic resolution is combined with in-situ racemization of the unreacted substrate. For instance, the unwanted L-hydantoin can be converted back to the DL-racemate by a racemase enzyme, allowing it to re-enter the reaction pathway for hydrolysis by the D-hydantoinase. This approach can theoretically achieve a 100% conversion of the racemic starting material into the desired single enantiomer of the product. nih.gov

The commercial viability of this compound is evident from its availability from chemical suppliers who report significant production capacities. For example, some manufacturers indicate a production capability of up to 50 metric tons per month, highlighting its importance and the maturity of its large-scale synthesis. lookchem.com These large-scale enzymatic and chemo-enzymatic methods offer an environmentally benign and economically viable alternative to classical chemical synthesis routes. chimia.ch

| Method | Starting Material (Example) | Key Process | Advantages | Limitations |

|---|---|---|---|---|

| Hydantoinase Process | DL-5-(2-thienyl)hydantoin | Enantioselective enzymatic hydrolysis of the D-hydantoin. google.com | Well-established for D-amino acids; uses inexpensive starting materials. google.com | Maximum theoretical yield is 50% without racemization. |

| Dynamic Kinetic Resolution (DKR) | Racemic amino acid amide or hydantoin | Enantioselective reaction combined with in-situ racemization of the substrate. nih.gov | Theoretically allows for 100% yield of the desired enantiomer. nih.gov | Requires a suitable racemase that is compatible with the reaction conditions. |

| Enzymatic Ester Hydrolysis | Racemic amino acid ester | Enantioselective hydrolysis of one ester enantiomer by an enzyme (e.g., lipase, esterase). sciencenet.cn | High enantioselectivity; mild reaction conditions. sciencenet.cn | Requires efficient separation of the product acid from the unreacted ester. |

Applications of R 2 Thienylglycine in Medicinal Chemistry and Drug Discovery

Role as a Chiral Building Block in Peptide Synthesis

The incorporation of (R)-2-Thienylglycine into peptide chains is a key strategy for enhancing their therapeutic potential. chemimpex.com Its distinct stereochemistry and the presence of the thiophene (B33073) ring contribute to the structural diversity and improved characteristics of synthetic peptides. chemimpex.com

Development of Novel Therapeutics

This compound serves as a crucial component in the synthesis of new therapeutic agents. chemimpex.com The introduction of this unnatural amino acid can lead to peptides with altered conformations and binding affinities for biological targets. This modification is a valuable tool for medicinal chemists aiming to design peptides with specific pharmacological profiles. chemimpex.com The unique structural features of this compound can facilitate interactions with receptors and enzymes that are not achievable with natural amino acids alone.

Influence on Peptide Stability and Bioactivity

A significant advantage of incorporating this compound into peptide backbones is the enhancement of their stability and bioactivity. chemimpex.com The thiophene moiety can introduce conformational constraints, leading to more defined secondary structures. This can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, the altered shape and electronic properties of the peptide can result in improved binding to its target, leading to enhanced biological activity. chemimpex.com

Solid-Phase Peptide Synthesis Applications

This compound, often protected with an Fmoc (fluorenylmethyloxycarbonyl) group, is well-suited for use in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient and high-purity synthesis of complex peptide sequences. chemimpex.compeptide.com The use of Fmoc-(R)-2-thienylglycine enables its straightforward incorporation into a growing peptide chain attached to a solid support. chemimpex.comuci.edu This method is instrumental in producing peptides for research and therapeutic development. beilstein-journals.org

Design and Synthesis of Drug Candidates

Beyond its role in peptides, this compound is a valuable starting material for the synthesis of a diverse range of small molecule drug candidates. chemimpex.comchemimpex.com Its inherent chirality is a critical feature, as the biological activity of many drugs is dependent on their stereochemistry. enamine.net

Inhibitors and Modulators for Biological Pathways

Researchers have successfully utilized this compound in the development of inhibitors and modulators for various biological pathways. chemimpex.com By serving as a scaffold, it allows for the attachment of different functional groups to create molecules that can interact specifically with enzymes or receptors involved in disease processes. This targeted approach is a fundamental principle in modern drug discovery. syrris.com

Applications in Oncology and Neurology Research

The properties of this compound and its derivatives have made them attractive for investigation in the fields of oncology and neurology. chemimpex.com In oncology, the goal is often to develop compounds that can selectively target cancer cells. hoelzel-biotech.com In neurology, researchers explore its potential for modulating neurotransmitter systems and developing treatments for neurological disorders. chemimpex.comchemimpex.com The development of new therapies for brain tumors is an active area of research where novel chemical entities are crucial. usz.ch

Intermediate for Beta-Lactam Type Antibiotics (e.g., Penicillins, Cephalosporins)

This compound is a crucial intermediate in the semi-synthesis of several important beta-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. kegg.jpwikipedia.org These antibiotics are characterized by a beta-lactam ring structure and are widely used to treat bacterial infections. wikipedia.org The side chain of these antibiotics plays a critical role in determining their antibacterial spectrum and pharmacological properties.

The synthesis of these antibiotics involves the acylation of a beta-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), with a suitable side chain. researchgate.net this compound, or a derivative, serves as this side chain precursor, leading to the formation of potent antibiotics like cephalexin. The incorporation of the 2-thienylglycyl side chain is a key step in the manufacturing of these life-saving drugs. The enzymatic synthesis of beta-lactam antibiotics using penicillin amidase is a well-established method. researchgate.netgoogle.com

Table 1: Beta-Lactam Antibiotics Synthesized Using this compound Derivatives

| Antibiotic | Beta-Lactam Nucleus | Side Chain Precursor |

| Cephalexin | 7-ADCA | D-(-)-α-(2-Thienyl)glycine derivative |

| Cephradine | 7-ADCA | D-α-(2-Thienyl)glycylamino derivative justia.com |

Precursor for Beta-Amyloid Peptide Release and Synthesis Inhibitors for Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. google.comfrontiersin.org The Aβ peptide is generated from the amyloid precursor protein (APP) through sequential cleavage by enzymes, including β-secretase (BACE1) and γ-secretase. frontiersin.orgnih.gov One of the leading therapeutic strategies for Alzheimer's disease is the inhibition of Aβ production. frontiersin.orgnih.govgoogle.com

This compound has been utilized as a precursor in the synthesis of compounds designed to inhibit the release and/or synthesis of beta-amyloid peptides. google.com These inhibitors are being investigated for their potential to treat Alzheimer's disease by reducing the formation of toxic Aβ aggregates. google.comgoogle.com The unique structure of this compound contributes to the design of molecules that can effectively interact with the enzymes involved in Aβ production.

Studies on Tau Aggregation Inhibitors

Another hallmark of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. taurx.com The aggregation of tau is a critical event in the neurodegenerative process, making it an attractive target for therapeutic intervention. taurx.commdpi.comnih.gov

Research into tau aggregation inhibitors has explored a variety of small molecules. researchgate.net While direct studies specifically detailing the use of this compound in the synthesis of tau aggregation inhibitors are not prevalent in the provided search results, the broader context of developing small molecule inhibitors for neurodegenerative diseases suggests its potential utility. mdpi.comchemimpex.com The development of compounds that can prevent or disrupt the aggregation of tau protein is a key area of research in the quest for effective Alzheimer's treatments. taurx.comnih.govnih.gov

Investigation of Protein Interactions and Enzyme Activity

This compound and its derivatives are valuable tools in biochemical research for studying protein-protein interactions and enzyme activity. chemimpex.com Understanding these fundamental processes is crucial for elucidating the molecular basis of cellular function and disease.

Enzyme fragment complementation assays, for example, are used to monitor protein-protein interactions in real-time within cells. stanford.edu These assays often rely on the reconstitution of an enzyme's activity when two interacting proteins, each fused to a fragment of the enzyme, come into proximity. The unique properties of unnatural amino acids like this compound can be leveraged in such systems to probe specific interactions. chemimpex.com

Insights into Metabolic Pathways and Disease Mechanisms

The study of metabolic pathways is essential for understanding cellular homeostasis and the mechanisms underlying various diseases. longdom.orgnih.gov Alterations in metabolic pathways are associated with numerous conditions, including obesity, diabetes, and neurodegenerative disorders. nih.govplos.org

This compound, as an unnatural amino acid, can be used to probe and understand these pathways. chemimpex.com By incorporating it into peptides or as a standalone molecule, researchers can investigate how metabolic enzymes process or are inhibited by such analogs, providing valuable insights into disease mechanisms. chemimpex.comnih.gov For instance, understanding how amino acid metabolism is altered in disease can lead to the identification of new therapeutic targets. nih.govplos.org

Enzymatic Aminoacylation of tRNA with Unnatural Amino Acids

The incorporation of unnatural amino acids into proteins is a powerful technique for creating novel biopolymers and modified peptides with enhanced properties. A key step in this process is the enzymatic aminoacylation of transfer RNA (tRNA) with the desired unnatural amino acid by an aminoacyl-tRNA synthetase (AARS). pnas.orgpnas.orgnih.gov

Studies have shown that some AARSs can recognize and charge tRNAs with a variety of unnatural amino acids, including this compound. pnas.orgpnas.org Specifically, research has demonstrated that isoleucyl-tRNA synthetase (IleRS) can aminoacylate tRNA with 2-thienylglycine. pnas.org This finding is significant because it expands the repertoire of building blocks that can be incorporated into proteins through ribosomal synthesis, opening up new avenues for protein engineering and the development of novel therapeutics. nih.govplos.org

Table 2: Observed Enzymatic Aminoacylation of Unnatural Amino Acids

| Unnatural Amino Acid | Aminoacyl-tRNA Synthetase (AARS) |

| 2-Thienylglycine | Isoleucyl-tRNA synthetase (IleRS) pnas.org |

| l-Phenylglycine | Isoleucyl-tRNA synthetase (IleRS) pnas.org |

Metabotropic Glutamate (B1630785) Receptor Ligand Research

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. nih.govguidetopharmacology.org They are implicated in various neurological and psychiatric disorders, making them important drug targets. nih.govmdpi.com

Research in this area involves the design and synthesis of ligands that can selectively activate or inhibit specific mGluR subtypes. This compound derivatives have been investigated as part of this effort. For example, phenylglycine derivatives have been studied as antagonists for metabotropic glutamate receptors. nih.govoatext.com The thienyl ring of this compound can influence the binding affinity and selectivity of these ligands for different mGluR subtypes, aiding in the development of targeted therapies. mdpi.com

Structure-Activity Relationship Studies for Selective Inhibition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The thienyl group of this compound has been a key focus in SAR studies aimed at achieving selective inhibition of specific protein targets.

In the pursuit of selective inhibitors for the FK506-binding protein 51 (FKBP51), a target for chronic pain and depression, SAR studies revealed the effectiveness of a thiophene moiety. researchgate.net Researchers discovered that replacing the cyclohexyl group in a known class of inhibitors (SAFit-type) with a thiophene could maintain, and in some cases enhance, the strong selectivity for FKBP51 over its close homolog, FKBP52. researchgate.net Cocrystal structures showed that the thiophene-containing inhibitors stabilize a "flipped-out" conformation of a key amino acid residue (Phe67) in FKBP51, which is the structural basis for its selectivity. researchgate.net This work led to the development of compound 19b , which potently binds to FKBP51 and demonstrates activity in primary sensory neurons. researchgate.net

| Compound | Description | FKBP51 Binding Affinity (Kd in nM) |

| SAFit1 | Cyclohexyl-containing inhibitor | 6 |

| 4a | Thiophene-containing inhibitor | 15 |

| 4b | Thiophene-containing inhibitor | 7 |

| 19b | Optimized thiophene-containing inhibitor | 3 |

| measured as a mixture of diastereomers (R/S at Cα). researchgate.net |

These findings underscore how incorporating a thienyl group, the core feature of thienylglycine, can be a successful strategy in designing highly selective inhibitors by exploiting subtle structural differences between protein targets. researchgate.net

Synthesis of Specialized Amino Acid Derivatives for Pharmaceutical Use

The synthesis of unnatural or specialized amino acids is crucial for creating pharmaceuticals with improved properties. polimi.itamerigoscientific.com this compound serves not only as a component in final drug structures but also as a starting material for the synthesis of other valuable amino acid derivatives.

A chemo-enzymatic method has been developed for the synthesis of enantiopure aliphatic amino acids. polimi.it This process utilizes an enzyme-mediated selective hydrolysis of thioesters derived from thienylglycine. Under conditions of dynamic kinetic resolution, various substituted thienylglycines can be produced with high yield and enantiomeric excess. polimi.it Subsequently, the thienyl core can be reduced to yield the corresponding long-chain aliphatic amino acid, effectively using the thienylglycine as a chiral template for other amino acids. polimi.it

Furthermore, this compound is listed as a component for creating complex pharmaceutical agents, such as novel camptothecin (B557342) derivatives and their conjugates. google.com Camptothecins are potent anticancer agents that target DNA topoisomerase I. google.com By incorporating amino acid derivatives like this compound, these potent cytotoxins can be developed into antibody-drug conjugates (ADCs), which are designed to selectively deliver the drug to cancer cells, potentially increasing efficacy and reducing systemic toxicity. google.com

Advanced Research in Materials Science and Functional Materials

Development of Functionalized Polymers

The incorporation of (R)-2-Thienylglycine into polymer chains allows for the creation of functionalized polymers, particularly polyamides and poly(amino acid)s, with unique characteristics. nih.govnih.gov The synthesis of such polymers often proceeds through methods like the polycondensation of N-carboxyanhydrides (NCAs), which enables the formation of high molecular weight polymers with controlled structures. nih.gov The presence of the thienyl side chain introduces functionalities that are distinct from natural amino acids. This side chain can be leveraged for post-polymerization modifications or to directly influence the material's electronic and physical properties. nih.gov

Polymers based on amino acid monomers are noted for their structural similarity to proteins, which can impart biocompatibility and controlled degradability. nih.govnih.gov The inclusion of a thienyl group, as in this compound, can enhance the thermal stability and modify the solubility of the resulting polymers. For instance, research on polyamides and polyesters containing a 2,5-thienylene linkage has demonstrated good thermal stability, a property attributable to the aromatic nature of the thiophene (B33073) ring. kaist.ac.kr These polymers exhibit characteristic infrared absorption bands for the amide group and can be processed into films, although their solubility and mechanical properties are highly dependent on the rigidity of the other monomers in the polymer chain. kaist.ac.krresearchgate.net

Table 1: Thermal Properties of Polyamides Containing Thienylene Linkages

| Polymer | Monomers | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) |

|---|---|---|---|

| Polyamide A | 2,2-bis-(5-chlorocarbonyl-2-thienyl) butane (B89635) + Ethylenediamine | 0.62 | 330 |

| Polyamide B | 2,2-bis-(5-chlorocarbonyl-2-thienyl) butane + Hexamethylenediamine | 0.45 | 405 |

| Polyamide C | 2,2-carbonyl-bis-(5-thiophene carboxylic acid chloride) + Hexamethylenediamine | 0.30 | 492 |

| Polyamide D | 2,2-carbonyl-bis-(5-thiophene carboxylic acid chloride) + p-Phenylenediamine | 0.51 | 485 |

Data sourced from research on polyamides containing 2,5-thienylene linkages, illustrating the thermal stability imparted by the thiophene moiety. kaist.ac.kr

**4.2. Creation of Advanced Materials for Specific Applications

The distinct properties of polymers derived from this compound make them prime candidates for advanced material applications, including sensors and drug delivery systems. mdpi.comnih.gov

The development of highly sensitive and selective sensors is a major goal in materials science. Functional polymers are central to this effort, with their properties engineered for specific detection tasks. mdpi.com The chirality and the thienyl group of this compound are particularly advantageous for sensor design. Chiral polymers can form three-dimensional recognition sites capable of distinguishing between enantiomers, a critical function in the pharmaceutical and food industries. mdpi.comnih.gov

Polymers with a chiral backbone, such as poly(amino acid)s, can adopt stable helical conformations. nih.gov This ordered structure is ideal for creating colorimetric chiral sensors. mdpi.comresearchgate.net In such systems, the interaction between the helical polymer and a chiral analyte can alter the polymer's conformation, leading to a visually detectable change in color or fluorescence. nih.gov Research on helical polymer-based indicators has shown that they can be used to determine the absolute configuration and enantiomeric excess (ee) of chiral amines with high accuracy. nih.gov A π-conjugated helical polymer can act like a "helical spring," where a nonlinear response to the analyte's enantiomeric excess allows for the rapid, naked-eye determination of chirality. nih.gov While not built from this compound itself, these systems demonstrate the principle that a poly(this compound) material could exploit to achieve similar or enhanced sensing capabilities due to its inherent chirality.

Table 2: Performance of a Helical Polymer-Based Colorimetric Chiral Sensor

| Analyte | Enantiomeric Excess (ee, %) | Observed Color | Detection Method |

|---|---|---|---|

| (R)-1-phenylethylamine | 100% (R) | Deep Red | Naked-eye / Absorption Spectroscopy |

| (S)-1-phenylethylamine | 100% (S) | Yellow | Naked-eye / Absorption Spectroscopy |

| Mixture | 99.0% (R) | Red-Orange | Absorption Spectroscopy |

| Mixture | 98.5% (R) | Orange | Absorption Spectroscopy |

Data illustrates the principle of a colorimetric sensor using a helical polymer to visually discriminate between enantiomers and determine enantiomeric excess (ee). nih.gov Polymers of this compound are candidates for similar applications.

Polymers derived from amino acids are highly attractive for creating drug delivery vehicles due to their biocompatibility and biodegradability. nih.govnih.gov Hydrogels, which are cross-linked polymer networks capable of holding large amounts of water, are especially promising for the controlled release of therapeutic agents. researchgate.netuni.opole.pl The incorporation of this compound into a hydrogel formulation can provide a means to rationally tune the drug release kinetics.

The rate of drug release from a degradable hydrogel is often controlled by the hydrolysis of labile bonds within the polymer network. rsc.org Research has demonstrated that the local chemical environment surrounding these bonds has a profound impact on their hydrolysis rate. By incorporating different amino acids adjacent to ester linkages in a peptide-polymer hybrid hydrogel, scientists can precisely control the gel's degradation rate and, consequently, the release profile of an encapsulated drug. rsc.org For example, the presence of a positively charged amino acid like arginine can accelerate ester hydrolysis, while a negatively charged amino acid like aspartic acid can significantly slow it down. This principle allows for the rational design of hydrogels with predictable degradation and drug release properties. rsc.org this compound, with its specific side chain, can be used as a building block to create a unique local environment, thereby offering a sophisticated method for controlling release kinetics. nih.govrsc.org

Table 3: Influence of Neighboring Amino Acids on Hydrogel Degradation and Drug Release

| Hydrogel Type | Key Amino Acid | Degradation Half-Life (t₁/₂) | BSA Release Half-Life (t₁/₂) |

|---|---|---|---|

| R-gel | Arginine (Positively Charged) | 7.5 days | 3.3 days |

| D-gel | Aspartic Acid (Negatively Charged) | 86.6 days | 32.1 days |

Data from a study on peptide-crosslinked PEG hydrogels, showing how the charge of the neighboring amino acid dictates the half-life of gel degradation and release of bovine serum albumin (BSA). rsc.org This demonstrates a mechanism by which this compound could be used to tune drug delivery systems.

Analytical Methodologies for R 2 Thienylglycine in Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of (R)-2-thienylglycine, particularly for distinguishing between its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers of chiral compounds like this compound. yakhak.org This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. csfarmacie.cz The choice of CSP is a critical factor for successful enantiomeric resolution. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely recognized for their high chiral recognition ability. yakhak.org

The separation is typically achieved under normal-phase or reversed-phase conditions. researchgate.net In normal-phase HPLC, a common mobile phase might consist of hexane (B92381) mixed with an alcohol like 2-propanol. yakhak.org For reversed-phase separations of non-protein amino acids, a gradient elution with a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile (B52724) is often effective, with UV detection used for monitoring the eluting compounds. researchgate.net The interactions between the analyte, the chiral selector on the stationary phase, and the mobile phase components dictate the retention times and the degree of separation.

Table 1: HPLC Parameters for Enantiomeric Separation of Amino Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide phenylcarbamates. yakhak.org |

| Mobile Phase (Normal Phase) | Isocratic mixture of 10-30% 2-propanol in hexane (V/V). yakhak.org |

| Mobile Phase (Reversed Phase) | Gradient elution with aqueous TFA and acetonitrile. researchgate.net |

| Flow Rate | Typically 1 mL/min. yakhak.org |

| Detection | UV detection at specific wavelengths (e.g., 340 nm). researchgate.net |

This table presents typical parameters used in HPLC for the separation of chiral amino acids. Specific conditions for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com For the analysis of amino acids like this compound, which are polar and non-volatile, derivatization is a necessary prerequisite for GC analysis. A common derivatization technique is silylation, which replaces active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing the analyte's volatility.

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns. This allows for the identification and quantification of the compound. jfda-online.com GC-MS methods can be developed for the comprehensive analysis of various amino acids in different biological matrices. nih.gov

Table 2: GC-MS Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatization | Silylation using reagents like MTBSTFA to increase volatility. |

| Separation | Gas chromatography separates the derivatized analyte. jfda-online.com |

| Detection | Mass spectrometry provides molecular weight and fragmentation data. jfda-online.com |

| Application | Identification and quantification of the derivatized amino acid. nih.govnotulaebotanicae.ro |

This table outlines the general steps and parameters involved in the GC-MS analysis of amino acids.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. nih.govresearchgate.net It provides information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), within the molecule. iiserkol.ac.in By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the connectivity and spatial arrangement of atoms in this compound can be elucidated. iiserkol.ac.ingoogleapis.com

Table 3: Key NMR Parameters for Structural Analysis

| Parameter | Information Provided |

|---|---|

| Chemical Shift (δ) | Electronic environment of the nucleus. iiserkol.ac.in |

| Coupling Constant (J) | Connectivity between neighboring nuclei. nih.gov |

| Integration | Relative number of nuclei of a particular type. |

| 2D NMR (COSY, HETCOR) | Correlation between different nuclei, confirming connectivity. iiserkol.ac.in |

| NOE | Spatial proximity of nuclei, aiding in stereochemical assignment. iiserkol.ac.in |

This table summarizes the key parameters obtained from NMR spectroscopy and their role in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comvscht.cz When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com An IR spectrum is a plot of the absorbed IR radiation versus frequency (expressed as wavenumber, cm⁻¹), which reveals the types of bonds and thus the functional groups present. vscht.cz

For this compound, IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the thiophene (B33073) ring (C-H, C=C, and C-S stretching). pressbooks.pub

Table 4: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amino Group | N-H Stretch | 3300-3500 savemyexams.com |

| Carboxylic Acid | O-H Stretch (broad) | 2500-3000 savemyexams.com |

| Carbonyl | C=O Stretch | 1680-1750 savemyexams.com |

| Thiophene Ring | Aromatic C-H Stretch | ~3100-3000 vscht.cz |

| Thiophene Ring | C=C Stretch | ~1600-1400 vscht.cz |

This table provides typical IR absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgacdlabs.com When a molecule is introduced into the mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M+). savemyexams.com The molecular ion peak in the mass spectrum gives the molecular weight of the compound. savemyexams.com The molecular weight of this compound is 157.19 g/mol . nih.gov

The excess energy from the ionization process can cause the molecular ion to break apart into smaller, charged fragments. wikipedia.orgmiamioh.edu The pattern of these fragments is predictable and characteristic of the molecule's structure. acdlabs.com For this compound, fragmentation would likely involve the loss of the carboxyl group (as CO₂) or cleavage of the bond between the chiral carbon and the thiophene ring. savemyexams.com

Table 5: Expected Mass Spectrometry Data for this compound

| Data Point | Description | Expected Value/Information |

|---|---|---|

| Molecular Weight | The mass of the intact molecule. | 157.19 g/mol nih.gov |

| Molecular Ion Peak (M+) | The peak corresponding to the ionized molecule. | m/z = 157 |

| Fragmentation Pattern | Characteristic fragments resulting from bond cleavage. wikipedia.org | Provides structural information. acdlabs.com |

This table outlines the expected data from a mass spectrometry analysis of this compound.

Compound Index

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Amylose |

| Cellulose |

| Hexane |

| 2-Propanol |

Optical Rotation for Chiral Purity Assessment

Optical rotation is a critical analytical technique used to determine the chiral purity of this compound. This method relies on the principle that chiral molecules, like the enantiomers of 2-thienylglycine, rotate the plane of polarized light. anton-paar.comntu.edu.sgpromptpraxislabs.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. libretexts.orglibretexts.org

The measurement of optical rotation is performed using a polarimeter. anton-paar.comntu.edu.sg A pure sample of this compound will exhibit a specific rotation value, which is a defined physical constant for the compound under specific conditions of temperature, solvent, concentration, and wavelength of light. libretexts.organton-paar.com For instance, one study reported the optical rotation of D-2-thienylglycine (the R-enantiomer) as -106° (c=1, in 2 N HCl). tandfonline.com Conversely, its enantiomer, (S)-2-thienylglycine, will rotate plane-polarized light to the same degree but in the opposite direction. ntu.edu.sgmasterorganicchemistry.com A racemic mixture, which contains equal amounts of both (R)- and (S)-enantiomers, will have an optical rotation of zero because the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com

The chiral purity of a sample of this compound is often expressed as optical purity or enantiomeric excess (e.e.). libretexts.org Optical purity is calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure (R)-enantiomer.

Formula for Optical Purity: Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100

Enantiomeric excess provides a measure of how much more of one enantiomer is present than the other. masterorganicchemistry.com For example, a sample with 50% optical purity contains a 75:25 mixture of the two enantiomers. masterorganicchemistry.com This is because 50% of the mixture is racemic (25% R and 25% S), which is optically inactive, and the remaining 50% consists of the excess enantiomer. libretexts.org

The following interactive table illustrates the relationship between the composition of a mixture of (R)- and (S)-2-thienylglycine, its optical purity, and the expected observed rotation, assuming a specific rotation of -106° for pure this compound.

| % this compound | % (S)-2-Thienylglycine | Enantiomeric Excess (e.e.) of (R)-enantiomer | Observed Optical Rotation (°) |

| 100 | 0 | 100% | -106.0 |

| 90 | 10 | 80% | -84.8 |

| 75 | 25 | 50% | -53.0 |

| 60 | 40 | 20% | -21.2 |

| 50 | 50 | 0% | 0.0 |

| 40 | 60 | -20% | 21.2 |

| 25 | 75 | -50% | 53.0 |

| 10 | 90 | -80% | 84.8 |

| 0 | 100 | -100% | 106.0 |

This table is for illustrative purposes. The actual observed rotation can be influenced by experimental conditions.

Method Validation and Quality Control in Research

Ensuring Reliability and Robustness of Analytical Methods

The validation of analytical methods is a crucial process in pharmaceutical research and development to ensure that the methods are suitable for their intended purpose. iosrphr.org This involves a comprehensive evaluation of various performance characteristics to guarantee the generation of consistent, reliable, and accurate data. wjarr.com For analytical methods applied to this compound, ensuring reliability and robustness is paramount for quality control.

Key Validation Parameters:

Accuracy: This parameter demonstrates the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is determined. iosrphr.org For amino acid analysis, accuracy is typically demonstrated at different concentration levels, with recovery values expected to be within a range of 98.0 to 102.0%. jocpr.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu For HPLC methods used in amino acid analysis, the relative standard deviation (RSD) for precision is generally expected to be low. researchgate.netnih.gov

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com In the context of this compound, this would involve demonstrating that the analytical method can distinguish it from its (S)-enantiomer and other related substances.

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.com For amino acid analysis, a correlation coefficient (r²) of greater than 0.99 is typically desired. jocpr.comresearchgate.net

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmoutsourcing.com This provides an indication of its reliability during normal usage. For an HPLC method, typical parameters to evaluate for robustness include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. iosrphr.orgpharmoutsourcing.com The goal is to identify critical parameters that could affect the method's performance and establish appropriate system suitability criteria to ensure the method remains reliable over time. pharmoutsourcing.com

The validation process should be well-documented, and the results summarized in a validation report. europa.eu This ensures that the analytical method for this compound is fit for its purpose and can be reliably used in a research setting.

Purity Assessment (e.g., HPLC) for Research Grade Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of research-grade this compound. It is a powerful separation method that allows for the quantification of the main compound and the detection of any related impurities. d-nb.info

In the context of research-grade compounds, purity assessment is critical to ensure the quality and reliability of experimental results. For chiral compounds like this compound, this includes not only determining the chemical purity but also the enantiomeric purity.

Chemical Purity Assessment by HPLC:

A typical HPLC method for amino acid analysis involves separation on a suitable column, often a reversed-phase column, followed by detection using a UV or fluorescence detector. jocpr.comnih.gov For compounds lacking a strong chromophore, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed to enhance detection. researchgate.netnih.gov

The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated to ensure it can accurately quantify the main compound and detect potential impurities. d-nb.info Research-grade compounds are often available in various purity levels, such as ≥98%, to meet the specific requirements of different research applications. archivemarketresearch.com

Enantiomeric Purity Assessment by Chiral HPLC:

To determine the enantiomeric purity of this compound, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. researchgate.net The separation of enantiomers allows for the quantification of the (S)-enantiomer as an impurity in the this compound sample.

A study on the enantiomeric separation of a similar compound, adrafinil, utilized a Chiralcel OJ-H column with a mobile phase of n-hexane-ethanol. researchgate.net The elution order of the enantiomers can be determined, and the method can be validated for the quantification of the minor enantiomer.

The following table provides an example of data that might be generated during the HPLC purity assessment of a research-grade this compound sample.

| Parameter | Specification | Result | Method |

| Chemical Purity (by HPLC) | ≥ 98.5% | 99.2% | Reversed-Phase HPLC with UV detection |

| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.0% e.e. | 99.5% e.e. | Chiral HPLC on a Chiralcel OJ-H column |

| Related Impurities | ≤ 0.5% | 0.3% | Reversed-Phase HPLC with UV detection |

| Unidentified Impurities | ≤ 0.1% | 0.05% | Reversed-Phase HPLC with UV detection |

This table represents typical data and specifications for a research-grade compound. Actual values may vary depending on the specific batch and analytical method used.

By combining chemical and enantiomeric purity data from validated HPLC methods, researchers can be confident in the quality of the this compound used in their studies, which is essential for obtaining meaningful and reproducible results.